chemical structure and physical properties of 3-chloro-2-phenylphenol
chemical structure and physical properties of 3-chloro-2-phenylphenol
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 3-chloro-2-phenylphenol
Abstract
This technical guide provides a comprehensive overview of 3-chloro-2-phenylphenol, a halogenated biphenyl derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, predicted physicochemical properties, and likely biological activity based on established principles and data from structurally related analogues. This guide is intended for researchers and professionals in drug development and material science, offering insights into its molecular architecture, potential synthesis and characterization strategies, and a discussion of its prospective applications, particularly in the realm of biocides.
Molecular Structure and Chemical Identity
3-Chloro-2-phenylphenol, with the CAS Number 37038-70-3, is an organic compound featuring a phenol ring substituted with a chlorine atom and a phenyl group.[1] The IUPAC name for this compound is 3-chloro-2-phenylphenol.[1] It is also known by synonyms such as 6-Chloro-biphenyl-2-ol.[1]
The core structure consists of a biphenyl system, where two phenyl rings are linked by a single carbon-carbon bond. One of these rings is hydroxylated (a phenol) and further substituted with a chlorine atom. The precise arrangement of these functional groups—the hydroxyl group at position 1, the phenyl group at position 2, and the chlorine atom at position 3—is critical to its chemical behavior and reactivity. This substitution pattern breaks the symmetry of the biphenyl system, rendering it chiral.[2]
The presence of the hydroxyl group makes the compound acidic and allows for the formation of hydrogen bonds. The chlorine atom, being an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution. The steric hindrance between the phenyl group and the chlorine atom may affect the conformation of the molecule, influencing how it interacts with biological targets or crystal-packs in the solid state.
Caption: Chemical structure of 3-chloro-2-phenylphenol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO | PubChem[1] |
| Molecular Weight | 204.65 g/mol | PubChem[1] |
| CAS Number | 37038-70-3 | PubChem[1] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Water Solubility | Predicted to be low | Inferred from 2-phenylphenol[3] |
| LogP (calculated) | 3.8 | PubChem (XLogP3)[4] |
The parent compound, 2-phenylphenol, is a white solid with a melting point of 57-59 °C and a boiling point of 282 °C.[5] It has a low water solubility of 0.56 g/L.[3] The introduction of a chlorine atom is expected to increase the molecular weight and may slightly increase the melting and boiling points due to stronger intermolecular forces. The high calculated LogP value suggests that 3-chloro-2-phenylphenol is lipophilic and will have low solubility in water, similar to or even lower than 2-phenylphenol.
Synthesis and Characterization
Proposed Synthesis Route
A specific, peer-reviewed synthesis protocol for 3-chloro-2-phenylphenol is not widely published. However, a plausible route can be designed based on established organometallic cross-coupling reactions, such as the Suzuki or Negishi coupling. A likely approach would involve the coupling of a protected 2-bromo-6-chlorophenol with phenylboronic acid (Suzuki) or a phenylzinc reagent (Negishi) in the presence of a palladium catalyst.
Conceptual Experimental Protocol (Suzuki Coupling):
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-bromo-6-chlorophenol would first be protected, for example, as a methoxymethyl (MOM) ether, to prevent interference with the coupling reaction.
-
Palladium-Catalyzed Cross-Coupling: The protected 2-bromo-6-chlorophenol (1 equivalent) would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). To this solution, phenylboronic acid (1.1 equivalents), a base such as sodium carbonate (2 equivalents), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) would be added.
-
Reaction Execution: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Deprotection: Upon completion, the reaction mixture would be cooled, and the organic layer separated, washed with brine, and dried. The solvent would be removed under reduced pressure. The resulting crude product would then be deprotected under acidic conditions (e.g., with HCl in methanol) to yield the final product.
-
Purification: The crude 3-chloro-2-phenylphenol would be purified by column chromatography on silica gel to yield the pure compound.
Spectroscopic Characterization
The identity and purity of synthesized 3-chloro-2-phenylphenol would be confirmed using standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the eight protons on the two phenyl rings. A broad singlet for the phenolic hydroxyl proton would also be expected, the chemical shift of which would be dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, confirming the asymmetry of the molecule. The carbon bearing the hydroxyl group would appear downfield (around 150-155 ppm), and the carbon attached to the chlorine atom would also show a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[6] Strong absorptions in the 1400-1600 cm⁻¹ region would be indicative of the C=C stretching of the aromatic rings. A C-Cl stretching vibration would be expected in the fingerprint region, typically between 700-850 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204 and an M+2 peak at m/z 206 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).
Potential Applications and Biological Activity Profile
While specific studies on the biological activity of 3-chloro-2-phenylphenol are scarce, the broader class of chlorinated phenols is well-known for its potent antimicrobial properties.[7][8] The parent compound, 2-phenylphenol, is a widely used biocide, disinfectant, and fungicide.[9]
The introduction of a chlorine atom to the phenylphenol scaffold is likely to modulate its biological activity. It is hypothesized that 3-chloro-2-phenylphenol would exhibit significant fungicidal and bactericidal properties. The mechanism of action for chlorophenols often involves the disruption of cellular membranes and the uncoupling of oxidative phosphorylation, leading to cell death.[7] The increased lipophilicity from the chlorine atom could enhance its ability to penetrate microbial cell walls, potentially leading to increased efficacy compared to the parent compound.
Potential applications could include:
-
Agricultural Fungicide: For the post-harvest treatment of fruits and vegetables to prevent spoilage.
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Disinfectant: In industrial, hospital, and household settings.
-
Material Preservative: In products such as paints, adhesives, and textiles to prevent microbial degradation.
Further research is required to validate these potential applications and to determine the specific activity spectrum and efficacy of 3-chloro-2-phenylphenol.
Safety and Handling
No specific Safety Data Sheet (SDS) for 3-chloro-2-phenylphenol is readily available. However, based on data for 2-phenylphenol and 3-chlorophenol, the compound should be handled with care.[10][11]
Anticipated Hazards:
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[10][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[12]
-
Toxicity: May be harmful if swallowed or in contact with skin.[11]
-
Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
3-Chloro-2-phenylphenol is a halogenated aromatic compound with significant potential for applications in areas requiring antimicrobial activity. While specific experimental data on its physical properties and biological functions are limited, a strong case can be made for its likely characteristics based on the well-documented properties of related chlorophenols and phenylphenols. This guide provides a foundational understanding of its structure, potential synthesis, and characterization methods, which can serve as a starting point for further research and development into this promising molecule. Future work should focus on obtaining robust experimental data to confirm the predicted properties and to fully explore its potential in various industrial and pharmaceutical applications.
References
-
Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24. [Link]
-
Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20. [Link]
-
Supporting Information for various chemical syntheses. (n.d.). Royal Society of Chemistry. [Link]
-
De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 203. [Link]
-
Burlov, A. S., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International journal of molecular sciences, 23(23), 15259. [Link]
-
Indian Patent Office. (n.d.). Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone. [Link]
-
Burlov, A. S., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International Journal of Molecular Sciences, 23(23), 15259. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46322, 3-Chloro-2-phenylphenol. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-CARBOLINE. [Link]
-
Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society, 69(7), 1620-1624. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. [Link]
- Google Patents. (2016, September 9).
-
Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. [Link]
-
Smith, A. G., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 253-271. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-chloro-2-phenyl-1-benzothiophene. [Link]
-
Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]
-
Global Substance Registration System. (n.d.). 3-CHLORO-2-PHENYLPHENOL. [Link]
-
NIST. (n.d.). 2-chloro-3-phenylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Stenutz. (n.d.). 3-chloro-2-methylbiphenyl. [Link]
-
World Health Organization. (2003). 2-Phenylphenol in Drinking-water. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22462992, 2-Chloro-3-phenylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). [Link]
-
NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]
-
Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22760231, 3-Chloro-2-phenylbutanal. Retrieved from [Link]
Sources
- 1. 3-Chloro-2-phenylphenol | C12H9ClO | CID 46322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. 2-Chloro-3-phenylphenol | C12H9ClO | CID 22462992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylphenol | 90-43-7 [chemicalbook.com]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. carlroth.com [carlroth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
